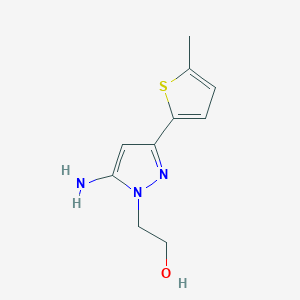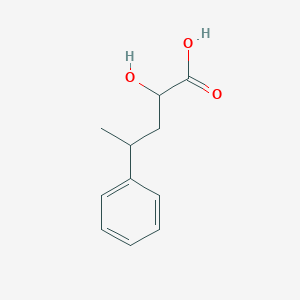
2-Hydroxy-4-phenylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-phenylpentanoic acid is an organic compound with a hydroxyl group and a phenyl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by a sequence of hydrolysis, decarboxylation, diazotization, and hydroxylation . This method is noted for its simplicity, cost-effectiveness, and safety.
Industrial Production Methods: In industrial settings, the production of this compound often employs biocatalytic asymmetric reduction techniques. For instance, the reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases has been shown to be highly efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-4-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Formation of 2-oxo-4-phenylpentanoic acid.
Reduction: Formation of 2-hydroxy-4-phenylpentanol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-Hydroxy-4-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of various bioactive compounds.
Biology: It is used in the study of enzyme inhibitors and metabolic pathways.
Industry: It is utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-phenylpentanoic acid involves its interaction with specific molecular targets. For instance, as a precursor to ACE inhibitors, it inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby lowering blood pressure . The hydroxyl and phenyl groups play crucial roles in binding to the active site of the enzyme, blocking its activity.
Comparaison Avec Des Composés Similaires
3-Amino-2-hydroxy-3-phenylpropanoic acid: Used as an aminopeptidase N inhibitor.
4-Hydroxy-2-pentanone: Undergoes similar oxidation and reduction reactions.
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.
Uniqueness: 2-Hydroxy-4-phenylpentanoic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-hydroxy-4-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
Clé InChI |
KWTMISNKBLBMIV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C(=O)O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



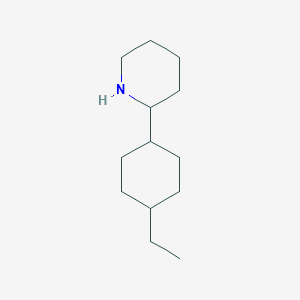
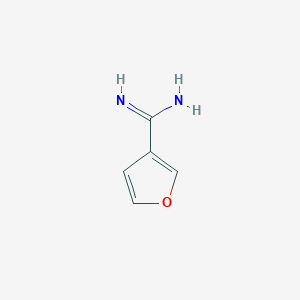

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B13616037.png)

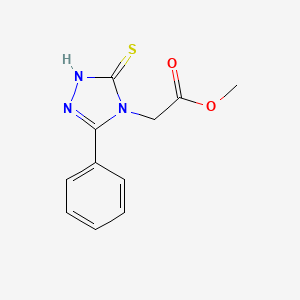



![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)

